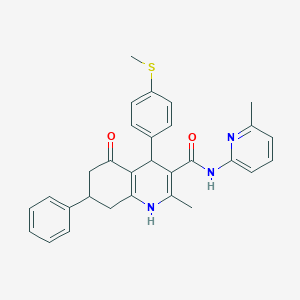

2-Methyl-N-(6-methylpyridin-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

CAS No.: 476482-92-5

Cat. No.: VC16146820

Molecular Formula: C30H29N3O2S

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476482-92-5 |

|---|---|

| Molecular Formula | C30H29N3O2S |

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | 2-methyl-N-(6-methylpyridin-2-yl)-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C30H29N3O2S/c1-18-8-7-11-26(31-18)33-30(35)27-19(2)32-24-16-22(20-9-5-4-6-10-20)17-25(34)29(24)28(27)21-12-14-23(36-3)15-13-21/h4-15,22,28,32H,16-17H2,1-3H3,(H,31,33,35) |

| Standard InChI Key | SCASAAVSKZRAES-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)SC)C(=O)CC(C3)C5=CC=CC=C5)C |

Introduction

2-Methyl-N-(6-methylpyridin-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule belonging to the quinoline family. It is characterized by its molecular formula, C30H29N3O2S, and exhibits potential applications in medicinal chemistry, particularly as a cyclooxygenase-2 (COX-2) inhibitor, which is beneficial for treating pain and inflammation .

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, requiring precise conditions such as controlled temperatures (often between 20°C to 40°C) and pH adjustments during workup stages. Specific solvents like toluene or ethanol and catalysts such as sodium tungstate may be used to optimize yields.

-

Starting Materials: The synthesis often begins with readily available organic compounds, which undergo condensation reactions to form the quinoline core.

-

Reaction Conditions: Temperature control and solvent selection are crucial for achieving high purity and yield.

-

Catalysts: Sodium tungstate is commonly used to facilitate oxidation reactions in the synthesis process.

Biological Activity and Potential Applications

The compound's biological activity is primarily attributed to its potential as a COX-2 inhibitor. COX-2 inhibitors are known for their analgesic and anti-inflammatory properties by reducing the synthesis of prostaglandins involved in pain and inflammation signaling pathways.

| Biological Activity | Description |

|---|---|

| COX-2 Inhibition | Reduces prostaglandin synthesis, leading to analgesic and anti-inflammatory effects |

| Therapeutic Potential | Treatment of pain and inflammation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume